ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate

Catalog No.
S6886071
CAS No.
2760415-29-8
M.F
C9H13N3O2
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxyl...

CAS Number

2760415-29-8

Product Name

ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate

IUPAC Name

ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6(5-3-4-5)8(10)12-11-7/h5H,2-4H2,1H3,(H3,10,11,12)

InChI Key

RODZQPHFRPILPS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=NN1)N)C2CC2

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)C2CC2

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with the molecular formula C9H13N3O2C_9H_{13}N_3O_2. This compound belongs to the pyrazole family, which is known for its diverse chemical and biological properties. The unique cyclopropyl group in its structure contributes to distinct steric and electronic characteristics, making it a subject of interest in various scientific fields, including medicinal chemistry and agrochemical research.

Scientific Research Applications

  • Medicinal Chemistry: Some studies explore Ethyl ACPYC's potential as a building block for drug discovery. The pyrazole ring structure is present in various medications, and researchers are investigating if Ethyl ACPYC can be modified to create new drugs [].
  • Organic Chemistry: Ethyl ACPYC's chemical properties are of interest to some researchers. Studies explore its reactivity and potential applications in organic synthesis reactions [].
  • The research on Ethyl ACPYC is ongoing, and there are currently no conclusive results about its potential applications.
  • More studies are needed to determine its safety and efficacy for any specific use.

  • Oxidation: The compound can be oxidized to form pyrazole oxides using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield hydrazine derivatives, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can introduce different functional groups at the amino or carboxylate positions, often using alkyl halides or acyl chlorides under basic or acidic conditions .

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, potassium permanganateVaries with reagent
ReductionSodium borohydride, lithium aluminum hydrideVaries with reagent
SubstitutionAlkyl halides, acyl chloridesBasic or acidic conditions

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial and antiviral properties. Its ability to interact with specific molecular targets, such as enzymes and receptors, suggests potential applications in drug development, particularly as inhibitors for various biological pathways .

The synthesis of ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate typically involves two main steps:

  • Preparation of Ethoxycarbonylmethylene Cyanoacetate:
    • Reagents: Ethyl cyanoacetate, triethyl orthoformate, acetic anhydride
    • Conditions: Reflux at 140C140^\circ C for 4 hours
    • Product: Ethoxycarbonylmethylene cyanoacetate
  • Cyclization:
    • Reagents: Ethoxycarbonylmethylene cyanoacetate, hydrazine hydrate
    • Conditions: Reflux in ethanol for 6 hours
    • Product: Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate.

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate has a range of applications:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its potential bioactivity against various pathogens.
  • Medicine: Explored in drug development for designing inhibitors targeting specific enzymes or receptors.
  • Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity .

The interaction studies of ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate reveal its mechanism of action involves forming hydrogen bonds and other interactions with biological targets. These interactions can lead to the inhibition or activation of specific biological pathways. The exact pathways depend on the molecular target and the nature of substituents on the pyrazole ring .

Several compounds share structural similarities with ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate:

  • Ethyl 3-amino-4-pyrazolecarboxylate
  • Ethyl 5-amino-1H-pyrazole-4-carboxylate
  • 3-amino-4-ethoxycarbonylpyrazole

Uniqueness

Ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxylate is distinguished by its cyclopropyl group, which enhances its reactivity and may improve its efficacy in biological applications compared to its analogs. This unique structural feature contributes to its distinct steric effects and electronic properties, making it an attractive candidate for further research in medicinal chemistry .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.100776666 g/mol

Monoisotopic Mass

195.100776666 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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